

Navigating the Synthesis of Novel Peptides: A Technical Guide to Fmoc-D-homoleucine

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Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B557671*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers and professionals engaged in peptide synthesis and drug development, with a specific focus on the procurement and application of **Fmoc-D-homoleucine**. The incorporation of non-natural amino acids like D-homoleucine is a key strategy in modern drug design to enhance peptide stability and biological activity. This document provides a comprehensive overview of suppliers, pricing, and detailed experimental protocols for the effective utilization of this valuable chemical building block.

Sourcing Fmoc-D-homoleucine: A Comparative Analysis of Suppliers

The availability and cost of **Fmoc-D-homoleucine** can vary between suppliers. While many vendors require user registration to display pricing, the following table summarizes publicly available information for **Fmoc-D-homoleucine** and its closely related isomer, Fmoc-D-beta-homoleucine, to provide a market snapshot. Researchers are encouraged to request quotes for the most current pricing, especially for bulk quantities.

Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)	Price (GBP)
Chem-Impex	Fmoc-D-homoleucine	204320-60-5	≥ 97% (HPLC)[1]	5g	Contact for Price	-
BOC Sciences	Fmoc-D-homoleucine	204320-60-5	N/A	Custom	Contact for Price	-
Fisher Scientific	Fmoc-D-homoleucine	204320-60-5	N/A	5g	Contact for Price	-
Chem-Impex	Fmoc-D-β-homoleucine	212688-54-5	≥ 99.5% (Chiral HPLC)[2]	100mg	\$93.14[2]	-
250mg	\$179.07[2]	-				
1g	\$368.35[2]	-				
5g	\$1,374.06[2]	-				
Key Organics	Fmoc-D-beta-homoleucine	212688-54-5	>95%[3]	0.25g	-	£196.00[3]

Note: Prices are subject to change and may not include shipping and handling fees. "N/A" indicates that the information was not publicly available on the supplier's website.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-homoleucine

The following protocols are standard procedures for solid-phase peptide synthesis using Fmoc-protected amino acids and are directly applicable to the incorporation of **Fmoc-D-homoleucine**.

Resin Selection and Swelling

- **Resin Choice:** The selection of the solid support is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the preferred choice.
- **Swelling Procedure:**
 - Place the desired amount of resin in a reaction vessel.
 - Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a ratio of approximately 10 mL per gram of resin.
 - Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.
 - Drain the solvent from the reaction vessel.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- **Reagent:** 20% piperidine in DMF.
- **Procedure:**
 - Add the 20% piperidine/DMF solution to the swollen resin.
 - Agitate the mixture for an initial 3 minutes.
 - Drain the deprotection solution.
 - Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This is the core step where **Fmoc-D-homoleucine** is incorporated into the peptide sequence.

- Reagents:
 - **Fmoc-D-homoleucine** (3-5 equivalents relative to the resin loading capacity).
 - Coupling reagent, such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents).
 - A hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).
 - Anhydrous DMF.
- Procedure:
 - In a separate vial, dissolve the **Fmoc-D-homoleucine** and the coupling reagent in DMF.
 - Add the DIPEA to the amino acid solution and mix well. This is the activation step.
 - Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
 - Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.
 - Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

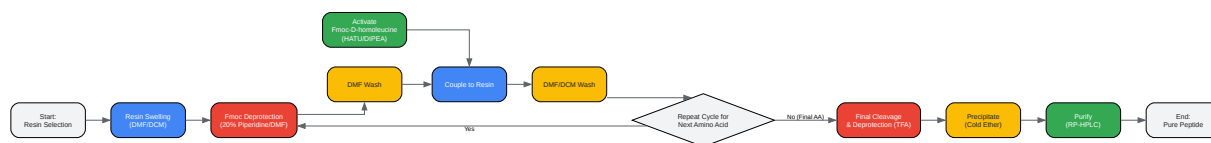
- **Cleavage Cocktail:** The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common general-purpose cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
- **Procedure:**
 - Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Decant the ether and wash the peptide pellet with cold ether two more times.
 - Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

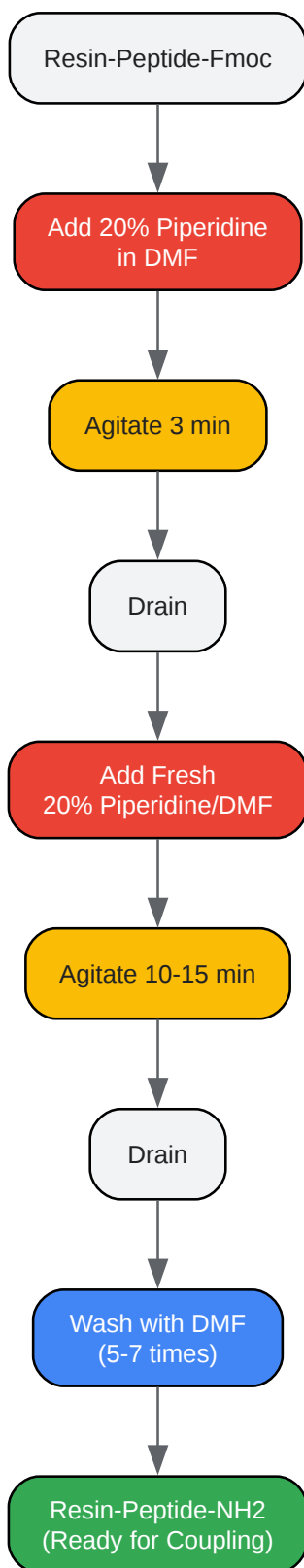
Visualizing the Workflow

The following diagrams illustrate the key processes in utilizing **Fmoc-D-homoleucine** in solid-phase peptide synthesis.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.



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